2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a useful research compound. Its molecular formula is C9H10BNO5 and its molecular weight is 222.99 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
The compound 2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is primarily involved in various chemical synthesis processes. Research by Kamel and Abdou (2007) explored the reactivity of benzoxazinones with alkylidenephosphoranes, leading to the formation of furan derivatives among other products (Kamel & Abdou, 2007). Similarly, Kappe et al. (1994) described an improved synthesis method for dihydrofuran diones, which are structurally related to the compound (Kappe, Kollenz & Wentrup, 1994).
Structural Analysis and Theoretical Investigations
Silva et al. (2018) conducted a structural analysis of tetraketones and a theoretical investigation into the reactions involved in their preparation. This research provides insights into the electronic delocalization paths and bond lengths within conjugated systems, which are relevant to understanding the structure and reactivity of compounds like this compound (Silva et al., 2018).
Synthesis and Reactivity with Dienophiles
Mironov et al. (2016) investigated the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles, which can be relevant for understanding the chemical behavior of furan-based compounds (Mironov, Bagryanskaya & Shults, 2016).
Synthesis in Water
Research by Mohammadizadeh et al. (2016) presented an efficient synthesis method for furan dione derivatives in water, demonstrating the versatility of these compounds in various solvents (Mohammadizadeh, Saberi & Taghavi, 2016).
Properties
IUPAC Name |
2-(furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO5/c1-11-5-8(12)15-10(16-9(13)6-11)7-3-2-4-14-7/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZYBMSGFWTQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744077 | |
Record name | 2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1104637-62-8 | |
Record name | 2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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